molecular formula C17H12Cl3N3O2S2 B11198132 2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11198132
M. Wt: 460.8 g/mol
InChI Key: FXBHVMPYTPOJDN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of chlorinated aromatic rings, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Etherification: The reaction of 4-chlorophenol with an appropriate chlorinated benzyl compound under basic conditions to form the 4-chlorophenoxy intermediate.

    Thiadiazole Formation: The intermediate is then reacted with thiosemicarbazide and an appropriate oxidizing agent to form the 1,3,4-thiadiazole ring.

    Acetamide Formation: Finally, the thiadiazole intermediate is acylated with chloroacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The chlorinated aromatic rings can be reduced to their corresponding hydrocarbons.

    Substitution: The chlorines on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Dechlorinated aromatic compounds.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or DNA. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)ethanamide
  • 2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12Cl3N3O2S2

Molecular Weight

460.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H12Cl3N3O2S2/c18-11-2-4-12(5-3-11)25-8-15(24)21-16-22-23-17(27-16)26-9-10-1-6-13(19)14(20)7-10/h1-7H,8-9H2,(H,21,22,24)

InChI Key

FXBHVMPYTPOJDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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